molecular formula C23H19Cl2N5O3 B12710140 3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile CAS No. 74956-19-7

3-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl](2-phenoxyethyl)amino]propiononitrile

Cat. No.: B12710140
CAS No.: 74956-19-7
M. Wt: 484.3 g/mol
InChI Key: YQXRNIHTMJZVMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenylamino]propiononitrile typically involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the integrity of the product .

Chemical Reactions Analysis

Types of Reactions

3-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenylamino]propiononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenylamino]propiononitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenylamino]propiononitrile stands out due to its unique combination of stability, vibrant color, and resistance to fading. Its ability to form strong bonds with synthetic fibers makes it particularly valuable in the textile industry .

Properties

CAS No.

74956-19-7

Molecular Formula

C23H19Cl2N5O3

Molecular Weight

484.3 g/mol

IUPAC Name

3-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-phenoxyethyl)anilino]propanenitrile

InChI

InChI=1S/C23H19Cl2N5O3/c24-21-15-19(30(31)32)16-22(25)23(21)28-27-17-7-9-18(10-8-17)29(12-4-11-26)13-14-33-20-5-2-1-3-6-20/h1-3,5-10,15-16H,4,12-14H2

InChI Key

YQXRNIHTMJZVMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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